molecular formula C17H18N4O2S B2633181 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1705427-27-5

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2633181
CAS RN: 1705427-27-5
M. Wt: 342.42
InChI Key: GBDRAVCTWZSSOY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a tetrahydropyran ring, a pyrazole ring, and a benzo[d]thiazole-6-carboxamide group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms . Benzo[d]thiazole is a polycyclic aromatic compound that is a fusion of benzene and thiazole .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The tetrahydropyran could potentially be introduced via a reaction with an alcohol and 3,4-dihydropyran . The pyrazole and benzo[d]thiazole rings could be formed through cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring introduces an element of three-dimensionality, and the nitrogen atoms in the pyrazole and thiazole rings could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The tetrahydropyran ring could be opened under acidic or basic conditions . The pyrazole ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Antibacterial Agents

Research has shown the development and synthesis of novel compounds featuring benzo[d]thiazole as a core structure, which exhibited promising antibacterial activity. For instance, a series of compounds with modifications on the benzo[d]thiazole moiety demonstrated significant inhibitory effects against bacteria such as Staphylococcus aureus and Bacillus subtilis. These compounds were synthesized to explore the relationship between structure and antibacterial activity, highlighting the potential of similar structures for therapeutic applications (Palkar et al., 2017).

Antimicrobial and Antifungal Activities

Another area of research includes the synthesis of pyran and thiazole derivatives, which have shown antimicrobial and antifungal activities. The design of these compounds often aims to investigate the antimicrobial efficiency against various pathogens. For example, the synthesis of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives has revealed compounds with higher antibacterial activity against strains such as S. aureus and E. coli (Aytemir et al., 2003).

Anticancer Evaluation

Compounds incorporating the benzo[d]thiazole structure have also been synthesized and evaluated for their anticancer properties. These studies aim to identify new therapeutic agents by exploring the cytotoxic activities of synthesized compounds against various cancer cell lines. For instance, certain benzothiazole derivatives have been tested for their ability to inhibit the growth of breast cancer cells, providing insights into the potential anticancer applications of these chemical structures (Senthilkumar et al., 2021).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of novel compounds with tetrahydro-2H-pyran and benzo[d]thiazole units form a significant part of research into new materials and drugs. These studies often focus on developing efficient synthetic routes, understanding the chemical properties, and exploring the potential applications of the synthesized compounds. For example, practical synthesis methods for compounds acting as CCR5 antagonists highlight the importance of these structures in developing oral therapeutic agents (Ikemoto et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. Its biological activity would likely depend on how it interacts with biological macromolecules, which in turn would depend on its specific structure and functional groups .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-17(13-1-2-15-16(7-13)24-11-18-15)20-14-8-19-21(10-14)9-12-3-5-23-6-4-12/h1-2,7-8,10-12H,3-6,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRAVCTWZSSOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide

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